molecular formula C14H15NO2 B2936100 [4-(2-Methoxyphenoxy)phenyl]methanamine CAS No. 893752-93-7

[4-(2-Methoxyphenoxy)phenyl]methanamine

Cat. No.: B2936100
CAS No.: 893752-93-7
M. Wt: 229.279
InChI Key: JUBFKTZKEZHQQE-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenoxy)phenyl]methanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a methoxy group attached to a phenoxyphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine typically involves the reaction of 2-methoxyphenol with 4-bromobenzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

[4-(2-Methoxyphenoxy)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar methoxyphenyl structure but differs in the position of the methoxy group.

    4-Methoxybenzylamine: Contains a methoxy group attached to a benzylamine structure.

    N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A related compound with a boronic ester group.

Uniqueness

[4-(2-Methoxyphenoxy)phenyl]methanamine is unique due to its specific arrangement of the methoxy and phenoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(2-methoxyphenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBFKTZKEZHQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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